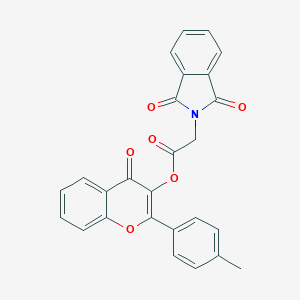
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as DCYD, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various studies and has been found to have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes or proteins that are involved in cancer cell growth or viral replication. It has also been suggested that this compound may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases and cyclooxygenase-2, which are involved in cancer cell growth and inflammation. This compound has also been found to modulate the immune response by regulating the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and high stability, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Orientations Futures
There are several future directions for the research on 4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to study its efficacy and safety in animal models and human clinical trials. This compound may also have potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases, which should be explored in future studies.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies and has been found to have anticancer, anti-inflammatory, and antiviral properties. This compound has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in humans.
Méthodes De Synthèse
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate can be synthesized through a multi-step process that involves the reaction of p-tolylacetic acid with ethyl bromoacetate to form ethyl 2-(p-tolyl)acetate. This intermediate product is then reacted with 4-hydroxycoumarin in the presence of a base to form this compound.
Applications De Recherche Scientifique
4-oxo-2-(p-tolyl)-4H-chromen-3-yl 2-(1,3-dioxoisoindolin-2-yl)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to inhibit the replication of the hepatitis C virus and the influenza virus.
Propriétés
Formule moléculaire |
C26H17NO6 |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-4-oxochromen-3-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C26H17NO6/c1-15-10-12-16(13-11-15)23-24(22(29)19-8-4-5-9-20(19)32-23)33-21(28)14-27-25(30)17-6-2-3-7-18(17)26(27)31/h2-13H,14H2,1H3 |
Clé InChI |
UPHAAEMAGYEKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254511.png)

![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)
![Isobutyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254520.png)
![4-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B254522.png)

![1-(4-Isopropylphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254527.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)
![5-[2-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254531.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)